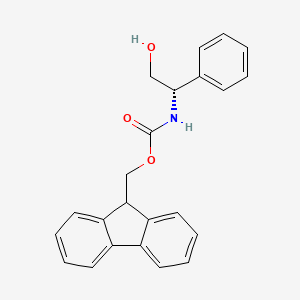

Fmoc-L-phenylglycinol

Description

BenchChem offers high-quality Fmoc-L-phenylglycinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-phenylglycinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Fmoc-L-phenylglycinol

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out as a cornerstone for the protection of amines, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its utility stems from its stability under acidic conditions and its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine.[1][2] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.[1][3]

L-phenylglycinol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[4][5] The introduction of the Fmoc protecting group onto L-phenylglycinol yields Fmoc-L-phenylglycinol, a key intermediate that can be seamlessly integrated into peptide chains or utilized in the synthesis of more complex chiral ligands and catalysts.[6][7] This guide provides an in-depth technical overview of the synthesis of Fmoc-L-phenylglycinol from L-phenylglycinol, detailing the underlying chemical principles, a robust experimental protocol, and methods for characterization and troubleshooting.

Reaction Mechanism and Scientific Rationale

The synthesis of Fmoc-L-phenylglycinol involves the nucleophilic attack of the primary amine of L-phenylglycinol on the electrophilic carbonyl carbon of an Fmoc-donating reagent, typically 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[2][8] The reaction is a classic example of a Schotten-Baumann reaction when performed in a biphasic system with an aqueous base.[8]

The key steps of the mechanism are as follows:

-

Deprotonation of the Amine: In the presence of a base (e.g., sodium bicarbonate, triethylamine), the primary amino group of L-phenylglycinol is deprotonated, increasing its nucleophilicity. While the hydroxyl group is also a nucleophile, the amine is generally more reactive towards acylating agents like Fmoc-Cl under these conditions.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated L-phenylglycinol attacks the electrophilic carbonyl carbon of Fmoc-Cl. This forms a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable Fmoc-carbamate.

-

Neutralization: The liberated hydrochloric acid is neutralized by the base present in the reaction mixture.

The choice of base is critical. A mild base like sodium bicarbonate is often preferred in aqueous-organic solvent mixtures to avoid side reactions, such as the hydrolysis of Fmoc-Cl or the formation of undesired byproducts.[8] The reaction is typically carried out at a reduced temperature initially to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.[9]

Reaction Visualization

Caption: The overall workflow for the synthesis of Fmoc-L-phenylglycinol.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of Fmoc-L-phenylglycinol with a high yield and purity.

Materials and Reagents:

-

L-Phenylglycinol

-

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)[10]

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Dissolution of L-phenylglycinol: In a 250 mL round-bottom flask, dissolve L-phenylglycinol (1.0 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2.2 equivalents). Stir the mixture at room temperature until the L-phenylglycinol is completely dissolved.

-

Addition of Fmoc-Cl: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve Fmoc-Cl (1.05 equivalents) in 1,4-dioxane. Slowly add the Fmoc-Cl solution to the stirred L-phenylglycinol solution over 30 minutes, ensuring the temperature remains between 0-5 °C.[9]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).[9]

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-Cl and other nonpolar impurities. Discard the organic layer.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl.[9] A white precipitate of Fmoc-L-phenylglycinol should form.

-

-

Extraction:

-

Extract the precipitated product from the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts in a clean flask.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.

-

-

Purification:

Data Presentation

| Parameter | Value | Rationale |

| L-Phenylglycinol | 1.0 eq | The limiting reagent. |

| Fmoc-Cl | 1.05 eq | A slight excess ensures complete reaction of the starting material. |

| Sodium Bicarbonate | 2.2 eq | Acts as a base to neutralize HCl byproduct and facilitate the reaction.[8] |

| Reaction Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction; warming ensures completion.[9] |

| Reaction Time | 12-16 hours | Allows the reaction to proceed to completion for a high yield.[9] |

| Purification Method | Recrystallization | A standard and effective method for purifying solid organic compounds.[9][11] |

| Expected Yield | > 90% | Based on typical Fmoc protection reactions. |

Characterization and Quality Control

To ensure the successful synthesis and purity of Fmoc-L-phenylglycinol, the following analytical techniques are recommended:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product's purity.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized Fmoc-L-phenylglycinol. The spectra should show characteristic peaks for the Fmoc group and the phenylglycinol moiety.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₃H₂₁NO₃, MW: 359.42 g/mol ).[13]

-

Melting Point: The measured melting point should be consistent with the literature value for pure Fmoc-L-phenylglycinol.

| Analytical Method | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 7.25-7.35 (m, 5H), 5.30 (br s, 1H), 4.85 (m, 1H), 4.40 (m, 2H), 4.22 (t, 1H), 3.80 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.8, 143.8, 141.3, 139.8, 128.7, 127.7, 127.1, 126.5, 125.1, 120.0, 67.2, 60.1, 57.8, 47.2 |

| Mass Spec (ESI+) | m/z 360.15 [M+H]⁺, 382.13 [M+Na]⁺ |

| Purity (HPLC) | >98%[12] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Hydrolysis of Fmoc-Cl; Loss of product during work-up or purification. | Ensure Fmoc-Cl is fresh and added slowly at low temperature. Increase reaction time. Be careful during extraction and recrystallization steps. |

| Impure Product (multiple spots on TLC) | Unreacted starting materials; Formation of byproducts (e.g., di-Fmoc protected product, hydrolysis of Fmoc-Cl). | Optimize reaction conditions (temperature, stoichiometry). Improve the efficiency of the work-up and purification steps. Consider column chromatography if recrystallization is insufficient. |

| Oily Product Instead of Solid | Presence of solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Re-purify by recrystallization or column chromatography. |

| Incomplete Dissolution of Starting Materials | Inappropriate solvent system or insufficient solvent volume. | Increase the volume of the solvent mixture. Ensure vigorous stirring. |

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of Fmoc-L-phenylglycinol.

Conclusion

The synthesis of Fmoc-L-phenylglycinol from L-phenylglycinol is a straightforward yet critical transformation for researchers in peptide synthesis and drug development. The protocol detailed in this guide, grounded in established chemical principles, offers a reliable method for obtaining this valuable building block in high yield and purity. By understanding the reaction mechanism and potential pitfalls, scientists can efficiently produce Fmoc-L-phenylglycinol and confidently employ it in their synthetic endeavors.

References

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

ChemBK. FMOC-chloride. [Link]

-

Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]

-

American Chemical Society. 9-Fluorenylmethyloxycarbonyl chloride. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

ResearchGate. Derivatization reaction of FMOC-Cl with an amine and an alcohol. [Link]

-

Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl chloride. [Link]

- Google Patents.

-

ResearchGate. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

National Institutes of Health. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. [Link]

-

AA Blocks. Fmoc-L-Phenylglycinol. [Link]

-

National Institutes of Health. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]

-

ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]

-

National Institutes of Health. Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity. [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

Aapptec Peptides. L-Phenylglycinol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

- 11. ajpamc.com [ajpamc.com]

- 12. Fmoc-Phg-OH = 98.0 HPLC 102410-65-1 [sigmaaldrich.com]

- 13. aablocks.com [aablocks.com]

Fmoc-L-phenylglycinol CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-L-Phenylglycinol: Synthesis, Applications, and Expert Protocols

Introduction: Beyond the Standard Amino Acid

In the landscape of peptide synthesis and drug development, the repertoire of building blocks extends far beyond the canonical twenty amino acids. Chiral molecules like Fmoc-L-phenylglycinol (N-(9-Fluorenylmethoxycarbonyl)-L-phenylglycinol) represent a critical class of reagents that empower chemists to design novel therapeutics with enhanced properties. This guide provides an in-depth technical overview of Fmoc-L-phenylglycinol, moving beyond basic specifications to explore its synthesis, strategic applications, and the expert-level protocols required for its successful implementation.

At its core, Fmoc-L-phenylglycinol is the N-terminally protected amino alcohol derivative of L-phenylglycine. This structural distinction—the presence of a primary alcohol in place of a carboxylic acid—is fundamental to its unique utility. While standard Fmoc-amino acids are designed for the routine elongation of a peptide backbone via amide bond formation, Fmoc-L-phenylglycinol is employed to introduce a C-terminal alcohol, creating what is known as a peptide alcohol. Such modifications are pivotal in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule, grounded in both chemical principles and field-proven insights.

Core Physicochemical & Structural Data

A precise understanding of a reagent's properties is the foundation of its effective application. The key identifiers and properties of Fmoc-L-phenylglycinol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 215178-44-2 | [1][2] |

| Molecular Formula | C₂₃H₂₁NO₃ | [2] |

| Molecular Weight | 359.42 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Stereochemistry | (S)-configuration | |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 6 | [2] |

Below is the chemical structure of Fmoc-L-phenylglycinol, illustrating the key functional groups: the base-labile Fmoc protecting group, the chiral center, and the terminal hydroxyl group.

Caption: Chemical Structure of Fmoc-L-Phenylglycinol.

Synthesis and Manufacturing Insights

The synthesis of Fmoc-L-phenylglycinol is a two-stage process, starting from a readily available, chiral precursor. Understanding this pathway is crucial for quality control and for appreciating the potential impurities that may be present in the final product.

-

Stage 1: Precursor Synthesis. The direct precursor is the chiral amino alcohol, L-phenylglycinol (CAS 20989-17-7)[3]. While historically produced by the chemical reduction of L-phenylglycine, modern, greener approaches utilize biocatalytic cascades. For instance, engineered E. coli can convert bio-based L-phenylalanine into chiral phenylglycinol in a multi-step enzymatic process, offering high enantiomeric excess (>99% ee) and yield[4].

-

Stage 2: N-Terminal Protection. The final step is the protection of the primary amine of L-phenylglycinol with the Fmoc group. This is a standard reaction in organic synthesis.

The general workflow for the Fmoc protection stage is depicted below.

Caption: General workflow for the synthesis of Fmoc-L-phenylglycinol.

Expert Commentary on Synthesis

The choice between Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) and Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) as the protecting agent is a key decision[5]. Fmoc-OSu is often preferred as it is more stable and the reaction byproducts (N-hydroxysuccinimide) are generally easier to remove than the HCl generated from Fmoc-Cl. The use of a mild inorganic base like sodium bicarbonate is critical to neutralize the acid byproduct without causing unwanted side reactions. Rigorous purification is essential to remove any unreacted L-phenylglycinol or dibenzofulvene-related impurities, which could interfere with subsequent peptide synthesis reactions.

Core Applications in Research and Drug Development

The utility of Fmoc-L-phenylglycinol stems from its unique structure, enabling applications that are inaccessible with standard Fmoc-amino acids.

Synthesis of C-Terminal Peptide Alcohols

The Challenge: Conventional Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal amino acid to a resin via its carboxylic acid[6]. Amino alcohols lack this carboxylic acid handle, making the synthesis of peptide alcohols by standard methods impossible[7][8].

The Solution: Fmoc-L-phenylglycinol provides the starting point for building a peptide chain that terminates in an alcohol. The synthesis is initiated by attaching the hydroxyl group of Fmoc-L-phenylglycinol to a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin. This covalent linkage leaves the N-terminal Fmoc group available for removal, allowing the peptide chain to be elongated in the standard C-to-N direction.

Why It Matters in Drug Development:

-

Metabolic Stability: The C-terminal amide or carboxylic acid of a natural peptide is often a primary site for enzymatic degradation by proteases. Replacing it with a more stable alcohol moiety can significantly increase the peptide's in vivo half-life.

-

Receptor Binding: Peptide alcohols can act as transition-state analogs for protease inhibitors or may exhibit altered binding affinities to target receptors due to different hydrogen bonding capabilities.

-

Precursors: Peptide alcohols are valuable precursors for synthesizing peptide aldehydes, a well-known class of potent protease inhibitors[7].

Chiral Auxiliary in Asymmetric Synthesis

The Principle: A chiral auxiliary is a molecule with a defined stereocenter that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single desired enantiomer[9]. After the reaction, the auxiliary is cleaved and can often be recovered.

Application of Fmoc-L-Phenylglycinol: The precursor, L-phenylglycinol, is a known chiral auxiliary used in the asymmetric synthesis of other amino acids[10]. The Fmoc-protected version can serve a similar role in multi-step syntheses where the amine needs to be masked during early steps. The fixed (S)-stereocenter of the phenylglycinol moiety sterically hinders one face of the attached molecule, forcing incoming reagents to attack from the opposite, less-hindered face. This spatial control is the basis for achieving high diastereoselectivity in reactions like alkylations or aldol additions.

Caption: Logical workflow of Fmoc-L-phenylglycinol as a chiral auxiliary.

Experimental Protocols: A Practical Guide

The following protocols are presented with the causality and expert insights expected from a Senior Application Scientist. They represent self-validating systems where success at each stage is predicated on careful execution.

Protocol 1: Loading Fmoc-L-Phenylglycinol onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol details the crucial first step for SPPS of a peptide alcohol: anchoring the building block to the solid support.

Rationale: 2-CTC resin is chosen for its extreme acid lability, which allows the final peptide alcohol to be cleaved under very mild conditions (e.g., dilute trifluoroacetic acid), preserving acid-sensitive side-chain protecting groups if necessary. The hydroxyl group of Fmoc-L-phenylglycinol acts as the nucleophile, attaching to the trityl linker. A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is used to activate the resin without causing premature Fmoc deprotection[11].

Methodology:

-

Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 g, ~1.5 mmol/g loading) in a peptide synthesis vessel. Swell the resin in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation[11]. Drain the solvent.

-

Loading Solution Preparation: In a separate flask, dissolve Fmoc-L-phenylglycinol (2 equivalents relative to resin loading, ~3.0 mmol, ~1.08 g) in anhydrous DCM (10 mL). Add diisopropylethylamine (DIPEA) (4 equivalents, ~6.0 mmol, ~1.05 mL).

-

Coupling Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

-

Expert Insight: The reaction progress can be monitored by taking a small sample of the supernatant, quenching with methanol, and analyzing by TLC to observe the disappearance of the starting material.

-

-

Capping: To block any remaining unreacted chlorotrityl sites, drain the reaction solution and add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL). Agitate for 30 minutes.

-

Causality: This step is critical to prevent the formation of deletion sequences during subsequent peptide elongation. Methanol acts as a small nucleophile that caps the reactive sites.

-

-

Washing: Drain the capping solution. Wash the resin extensively to remove all excess reagents. A typical wash cycle is: 3x DCM, 3x N,N-Dimethylformamide (DMF), 3x DCM.

-

Drying and Substitution Calculation: Dry the resin under high vacuum. The final substitution (loading) can be determined gravimetrically (by weight gain) or spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.

Protocol 2: Peptide Elongation and Cleavage

This protocol outlines the steps following the successful loading of the initial amino alcohol.

Rationale: The process follows standard Fmoc-SPPS chemistry. The Fmoc group is removed with a secondary amine base (piperidine), liberating the N-terminal amine for the next coupling reaction[5][12]. A coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is used to activate the incoming Fmoc-amino acid, facilitating efficient amide bond formation. The final cleavage uses a mild acidic cocktail to release the peptide alcohol from the 2-CTC resin.

Methodology:

-

Fmoc Deprotection:

-

Swell the Fmoc-L-phenylglycinol-resin in DMF (10 mL) for 30 minutes.

-

Drain and add a solution of 20% piperidine in DMF (10 mL)[13]. Agitate for 3 minutes.

-

Drain and add a fresh 20% piperidine/DMF solution. Agitate for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Self-Validation: Perform a Kaiser test on a few beads of resin. A negative result (beads remain yellow) indicates a complete coupling reaction. If positive (blue beads), the coupling step should be repeated.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycle: Repeat steps 1 and 2 for each amino acid in the sequence.

-

Final Cleavage:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Prepare a cleavage cocktail of 1-2% Trifluoroacetic acid (TFA) in DCM.

-

Add the cocktail to the resin (10 mL/g) and agitate for 2 minutes. Drain the solution into a flask containing pyridine (to neutralize the acid). Repeat this cleavage step 5-10 times.

-

Combine the filtrates, evaporate the solvent under reduced pressure, and precipitate the crude peptide alcohol with cold diethyl ether.

-

Conclusion

Fmoc-L-phenylglycinol is a powerful, non-canonical building block that significantly expands the capabilities of synthetic chemists. Its primary role in the construction of peptide alcohols provides a direct and effective strategy for enhancing the drug-like properties of peptide therapeutics, particularly their metabolic stability. Furthermore, its application as a chiral auxiliary highlights its value in the broader field of asymmetric organic synthesis. By understanding the chemical principles behind its synthesis and application, and by employing robust, self-validating protocols, researchers can confidently integrate Fmoc-L-phenylglycinol into their workflows to accelerate the discovery and development of novel, high-value molecules.

References

- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols, pp. 17-27. Humana Press.

- Douat, C., et al. (2011). Solid phase peptide synthesis of peptide alcohols. World Intellectual Property Organization.

-

Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AA Blocks. Fmoc-L-Phenylglycinol | 215178-44-2. [Link]

- Fields, G. B. & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

Góngora-Benítez, M., et al. (2010). Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. Angewandte Chemie International Edition, 49(1), 117-20. [Link]

-

Al-Warhi, T., et al. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]

-

AA Blocks. 215178-44-2 | MFCD01317845 | Fmoc-L-Phenylglycinol. [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Ueki, M., et al. (1988). Peptide Synthesis in Alcohol Solvents by the Mixed Anhydride Method Using Dimethylphosphinothioyl Chloride. Bulletin of the Chemical Society of Japan, 61(12), 4351-4356. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Aapptec Peptides. L-Phenylglycinol [20989-17-7]. [Link]

-

Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Wang, J., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Chemistry, 23(16), 5858-5866. [Link]

-

Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. [Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Cui, J., et al. (2018). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Biotechnology for Biofuels, 11, 237. [Link]

-

Garner, P. & Park, J. M. (1992). An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. The Journal of Organic Chemistry, 57(13), 3791-3793. [Link]

-

ResearchGate. An improved and practical synthesis of Fmoc Rink linker. [Link]

-

van der Steen, F. H., et al. (1989). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 30(6), 765-768. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. aablocks.com [aablocks.com]

- 3. peptide.com [peptide.com]

- 4. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. renyi.hu [renyi.hu]

- 13. chem.uci.edu [chem.uci.edu]

Solubility of Fmoc-L-phenylglycinol in common organic solvents

An In-depth Technical Guide to the Solubility of Fmoc-L-phenylglycinol in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of (S)-N-(9-Fluorenylmethoxycarbonyl)-2-phenylglycinol (Fmoc-L-phenylglycinol), a critical building block in peptide synthesis and drug development. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document offers a framework for understanding its solubility based on first principles of physical organic chemistry. It presents a qualitative solubility profile, a detailed, field-proven experimental protocol for accurate quantitative determination via the equilibrium shake-flask method, and discusses the key factors influencing dissolution. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling this reagent to ensure reproducible and optimal results in their synthetic workflows.

Introduction: The Role of Fmoc-L-phenylglycinol in Modern Synthesis

Fmoc-L-phenylglycinol is a chiral amino alcohol derivative widely utilized in the synthesis of peptidomimetics, chiral auxiliaries, and complex pharmaceutical intermediates. The fluorenylmethoxycarbonyl (Fmoc) protecting group provides robust, base-labile protection of the amine, which is fundamental to modern solid-phase peptide synthesis (SPPS) and solution-phase methodologies[1]. The phenylglycinol core imparts unique conformational constraints and potential for non-covalent interactions within target molecules.

Effective use of Fmoc-L-phenylglycinol is contingent on its complete dissolution in the reaction solvent. Inadequate solubility can lead to a cascade of negative outcomes, including depressed reaction rates, incomplete couplings, and the generation of challenging impurities, ultimately compromising the yield and purity of the final product[2]. Therefore, a thorough understanding of its solubility characteristics is not merely a matter of convenience but a prerequisite for robust process development and scale-up.

Theoretical Framework for Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which, in chemical terms, relates to the interplay of intermolecular forces between the solute and solvent molecules. The structure of Fmoc-L-phenylglycinol possesses distinct regions that dictate its solubility behavior:

-

The Fmoc Group: This large, polycyclic aromatic system is highly nonpolar and hydrophobic. It contributes significantly to the molecule's solubility in nonpolar and polar aprotic organic solvents through van der Waals forces and π-π stacking interactions.

-

The Phenyl Group: Similar to the Fmoc moiety, the benzyl side chain is nonpolar and hydrophobic, further enhancing its affinity for aromatic and nonpolar solvents.

-

The Carbamate and Hydroxyl Groups: These functionalities contain polar N-H, C=O, and O-H bonds, capable of acting as hydrogen bond donors and acceptors. These groups are critical for solubility in polar protic and aprotic solvents.

The overall solubility is a balance between these competing features. We can predict that solvents capable of effectively solvating both the large, nonpolar regions and the smaller, polar functionalities will be the most effective.

Qualitative Solubility Profile of Fmoc-L-phenylglycinol

While precise, quantitative solubility data for Fmoc-L-phenylglycinol is not widely available in peer-reviewed literature, a qualitative assessment can be made based on the solubility of structurally similar Fmoc-protected amino acids and general principles of physical organic chemistry[2][3]. The following table provides an estimated solubility profile at ambient temperature (20-25°C).

| Solvent Class | Solvent | Polarity Index[4] | Predicted Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | Highly Soluble | Excellent ability to solvate both the Fmoc group and the polar functionalities. The standard solvent for SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | 6.7 | Highly Soluble | Similar to DMF, highly effective at dissolving Fmoc-protected compounds. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | Strong hydrogen bond acceptor, effectively solvates the polar groups. | |

| Acetonitrile (ACN) | 5.8 | Moderately Soluble | Less polar than DMF/NMP; may have limitations at high concentrations. | |

| Acetone | 5.1 | Moderately Soluble | Capable of dissolving the compound, but lower polarity may limit capacity. | |

| Tetrahydrofuran (THF) | 4.0 | Sparingly to Moderately Soluble | Lower polarity and weaker hydrogen bonding capability reduce its effectiveness. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Moderately to Highly Soluble | Effectively solvates the large nonpolar groups. Often used in peptide synthesis. |

| Chloroform | 4.1 | Moderately Soluble | Similar to DCM, good for nonpolar regions but less effective for polar groups. | |

| Polar Protic | Methanol (MeOH) | 5.1 | Sparingly Soluble | Can hydrogen bond, but the large nonpolar moiety limits solubility. |

| Ethanol (EtOH) | 4.3 | Sparingly Soluble | Less polar than methanol, resulting in lower solubility. | |

| 2-Propanol (IPA) | 3.9 | Sparingly to Insoluble | Increased hydrocarbon character further reduces solubility. | |

| Nonpolar | Toluene | 2.4 | Sparingly to Insoluble | Can interact with aromatic systems but lacks the polarity to solvate the hydroxyl and carbamate groups. |

| Hexanes / Heptane | 0.1 | Insoluble | Lacks the necessary polarity and hydrogen bonding capability. | |

| Ester | Ethyl Acetate (EtOAc) | 4.4 | Sparingly to Moderately Soluble | Moderate polarity allows for some dissolution. |

Quantitative Determination of Solubility: An Experimental Protocol

For applications requiring precise concentration control, experimental determination of solubility is essential. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state[5][6].

Principle

An excess amount of the solid solute (Fmoc-L-phenylglycinol) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions. The concentration is then determined using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Fmoc-L-phenylglycinol (purity >98%)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or rotator

-

Calibrated positive displacement pipette

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (detection at ~265 nm for the Fmoc group)

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of Fmoc-L-phenylglycinol into a glass vial. "Excess" means the amount is sufficient to ensure a solid phase remains at equilibrium. A starting point is to add approximately 2-3 times the estimated solubility. For a new compound, start with ~20-50 mg in 2 mL of solvent.

-

Precisely add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 150-250 RPM) for a predetermined time to reach equilibrium. A typical duration is 24 to 48 hours. It is crucial to establish the time to equilibrium in preliminary studies by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration plateaus[7].

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to sediment for at least 1 hour at the same constant temperature.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter. Causality Note: The filter material must be chemically compatible with the solvent to prevent leaching of extractables or adsorption of the analyte[5]. PTFE is a common choice for a wide range of organic solvents.

-

-

Sample Analysis (Quantification):

-

Accurately dilute a known volume of the clear, filtered supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a multi-point calibration curve using accurately weighed standards of Fmoc-L-phenylglycinol.

-

Analyze the diluted sample and standards by HPLC. A reverse-phase C18 column is typically suitable.

-

Calculate the concentration of Fmoc-L-phenylglycinol in the original saturated solution using the calibration curve and accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or moles/L (M).

-

Report the temperature at which the measurement was conducted.

-

Perform the entire experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Conclusion

References

-

Reich, H. J. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. University of Wisconsin. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

-

World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. Retrieved from [Link]

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Note: While the original paper is not directly linked, its methodology is the foundation of modern shake-flask protocols described in sources like WHO[5] and other pharmaceutical guidelines.)

-

Otsuka, S., et al. (2022). Harmonization of experimental procedures for solubility measurements by the shake-flask method for low-solubility drugs to reduce inter-laboratory variance. Pharmaceutics, 14(11), 2496. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Albericio, F., et al. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. Green Chemistry, 20(8), 1763-1770. (Note: This is an example of literature discussing solubility of Fmoc-amino acids in novel solvents, the full text of which can be found via academic search engines. A related diagram is available at [Link])

-

Palomino-Salas, S., et al. (2020). New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. International Journal of Pharmaceutics, 587, 119665. Retrieved from [Link]

-

Paluch, M., & Szlaska, M. (1983). Selectivity of organic solvents in micellar liquid chromatography of amino acids and peptides. Journal of Chromatography A, 280, 299-305. Retrieved from [Link]

-

ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. [Image]. Retrieved from [Link]

-

Chakravarty, A. N., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 64(3), 136-139. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: This is a foundational review on Fmoc chemistry, accessible through academic libraries and search engines.)

Sources

Fmoc-L-Phenylglycinol: Strategic Applications in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylethanol, commonly known as Fmoc-L-phenylglycinol, is a chiral building block of significant utility in modern organic chemistry. Derived from the chiral amino alcohol L-phenylglycinol[1][2], its unique structural features—a bulky, base-labile Fmoc protecting group, a chiral center, and a primary alcohol—make it a versatile tool for complex molecular construction. This guide provides an in-depth exploration of the core applications of Fmoc-L-phenylglycinol, moving beyond simple procedural outlines to deliver field-proven insights into its strategic deployment. We will examine its role in the synthesis of peptidomimetics and unnatural peptides, its function as a transient chiral auxiliary to control stereochemistry, and its use as a precursor for sophisticated chiral ligands in asymmetric catalysis. This document is intended for researchers and drug development professionals seeking to leverage the unique chemical properties of Fmoc-L-phenylglycinol to address contemporary synthetic challenges.

Introduction: The Molecular Architecture and Properties of Fmoc-L-Phenylglycinol

Fmoc-L-phenylglycinol is a crystalline solid at room temperature.[3] Its structure is defined by three key functional domains:

-

The L-Phenylglycinol Core: This chiral amino alcohol provides the foundational stereochemistry. The presence of the phenyl group adjacent to the stereocenter influences reactivity and introduces aromatic interactions, while the vicinal amino and hydroxyl groups are key handles for synthetic elaboration.[4]

-

The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry.[5][6] Its primary advantage is its lability under mild basic conditions (e.g., piperidine), while remaining stable to the acidic conditions often used for side-chain deprotection.[5][7][8] This orthogonality is crucial for complex, multi-step syntheses.

-

The Primary Hydroxyl Group: Unlike its carboxylic acid analogue, Fmoc-L-phenylglycine, the primary alcohol of Fmoc-L-phenylglycinol offers a distinct site for chemical modification, such as oxidation, esterification, or etherification, enabling its use in contexts beyond traditional peptide bond formation.

Table 1: Physicochemical Properties of Fmoc-L-Phenylglycinol [9]

| Property | Value |

| CAS Number | 215178-44-2 |

| Molecular Formula | C₂₃H₂₁NO₃ |

| Molecular Weight | 359.42 g/mol |

| Appearance | White to off-white crystalline solid |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 6 |

Core Application I: A Building Block for Peptidomimetics and Unnatural Peptides

The incorporation of non-proteinogenic or "unnatural" amino acids is a powerful strategy in drug discovery to enhance the pharmacological properties of peptides.[10][11] Unnatural amino acids can improve metabolic stability against proteases, increase bioavailability, and constrain peptide conformation to improve receptor binding and selectivity.[10][12][13]

Fmoc-L-phenylglycinol serves as a precursor to introduce the valuable phenylglycine moiety. While direct incorporation often uses Fmoc-L-phenylglycine, the alcohol functionality of Fmoc-L-phenylglycinol allows for the synthesis of ester-linked side chains or other modifications prior to its conversion (via oxidation) to the corresponding carboxylic acid for peptide coupling.

Causality Behind Experimental Choices: The Racemization Challenge

A critical challenge when incorporating phenylglycine into a peptide sequence via solid-phase peptide synthesis (SPPS) is the high propensity for racemization at the α-carbon.[14][15]

Expertise & Experience: This racemization primarily occurs during the carboxyl group activation step required for amide bond formation. The electron-withdrawing nature of the adjacent phenyl group increases the acidity of the α-proton. In the presence of a base (like DIPEA, commonly used in coupling reactions), this proton can be abstracted, leading to the formation of a planar enolate intermediate, which subsequently loses its stereochemical information.[14] Standard coupling reagents like HATU/DIPEA are known to exacerbate this issue.[16]

Trustworthiness through Mitigation: To maintain stereochemical integrity, the choice of coupling reagents and conditions is paramount. Field-proven methods avoid strong, non-nucleophilic bases and utilize activation agents that minimize the lifetime of the activated species.

-

Recommended Coupling Reagents: Studies have shown that using COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with a hindered, weaker base like 2,6-dimethylpyridine (DMP) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with 2,4,6-trimethylpyridine (TMP) can significantly suppress racemization, retaining over 97% of the original configuration.[16]

-

Temperature Control: Performing the coupling at lower temperatures can also help to reduce the rate of epimerization.[14]

Experimental Protocol: Incorporating a Phenylglycine Moiety via SPPS

This protocol details the manual incorporation of Fmoc-L-phenylglycine (derived from the -glycinol precursor) into a growing peptide chain on a Rink Amide resin, using racemization-suppressing conditions.

-

Resin Preparation:

-

Swell 0.5 g of Rink Amide resin (e.g., 0.6 mmol/g loading) in 10 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.[17]

-

Drain the DMF.

-

-

Fmoc Deprotection (of the N-terminal amino acid on the resin):

-

Add 10 mL of a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes and drain.[17][18]

-

Add a fresh 10 mL of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[17]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[19]

-

-

Amino Acid Coupling (Racemization-Suppressed Method):

-

In a separate vial, dissolve Fmoc-L-phenylglycine (3 eq relative to resin loading), and COMU (2.9 eq) in DMF.

-

Add 2,6-dimethylpyridine (DMP) (6 eq) to the solution. Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.[16]

-

Agitate the mixture at room temperature for 2-4 hours.

-

Validation: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) confirms the absence of free primary amines and indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.[19][20]

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove excess reagents.[17]

-

-

Chain Elongation or Final Cleavage:

-

Repeat steps 2-4 for the next amino acid in the sequence.

-

Once the synthesis is complete, the peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[20]

-

Visualization: Fmoc-SPPS Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Core Application II: A Removable Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[21][22] After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The L-phenylglycinol core is an effective chiral auxiliary due to its rigid structure and the ability of its functional groups to chelate metals or direct reagents.

Expertise & Experience: In this application, the amine of L-phenylglycinol is typically acylated with a prochiral substrate (e.g., an α,β-unsaturated carboxylic acid derivative). The resulting amide is then subjected to a stereoselective reaction, such as a conjugate addition or an alkylation. The chiral environment established by the phenyl and hydroxyl groups of the auxiliary sterically blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face.

Visualization: Logic of a Chiral Auxiliary

Caption: Logic flow for using L-phenylglycinol as a chiral auxiliary.

Core Application III: Precursor to Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral metal complex can generate large quantities of an enantiomerically enriched product.[23][24] The vicinal amino alcohol structure of L-phenylglycinol makes it an excellent scaffold for synthesizing various classes of chiral ligands, such as oxazolines and phosphine-amino alcohols.

Expertise & Experience: The synthesis often involves converting the primary alcohol to a leaving group or another functional handle, and/or modifying the amine. For example, reaction with a dicarboxylic acid derivative can lead to C2-symmetric bisoxazoline ligands.[23][25] These ligands can then coordinate with metal centers (e.g., Cu(II), Pd(II), Rh(I)), creating a chiral pocket around the metal that directs the stereochemical outcome of reactions like Friedel-Crafts alkylations, Diels-Alder reactions, or asymmetric hydrogenations.[23]

Example Application: Synthesis of Chiral Stationary Phases (CSPs)

Researchers have synthesized C2 and C3 symmetric chiral stationary phases for HPLC derived from (R)-phenylglycinol.[25] These CSPs were created by reacting (R)-phenylglycinol with phthaloyl dichlorides or 1,3,5-benzenetricarboxylic acid. The resulting materials demonstrated excellent capabilities in resolving a variety of chiral analytes, highlighting how the inherent chirality of phenylglycinol can be effectively translated into powerful analytical tools.[25]

Conclusion and Future Outlook

Fmoc-L-phenylglycinol is far more than a simple protected amino alcohol. It is a strategic chiral building block that provides access to valuable molecular architectures. Its primary application remains in the synthesis of peptides and peptidomimetics containing the phenylglycine residue, where a nuanced understanding of reaction conditions is critical to prevent racemization. Beyond this, its utility as a recoverable chiral auxiliary and as a precursor for a diverse range of chiral ligands for asymmetric catalysis underscores its versatility. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the strategic application of well-designed chiral building blocks like Fmoc-L-phenylglycinol will remain a cornerstone of efficient and elegant organic synthesis.

References

- Application Notes and Protocols for the Design and Synthesis of Peptidomimetics with Boc-DL-Phg-OH. Benchchem.

- Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed.

- 215178-44-2 | MFCD01317845 | Fmoc-L-Phenylglycinol. AA Blocks.

- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library.

- Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed.

- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.

- Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.

- Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4- carboxylic Acids. University of Bologna.

- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- An Efficient and Practical Synthesis of L-.ALPHA.-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. ResearchGate.

- L-Phenylglycinol [20989-17-7]. Aapptec Peptides.

- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

- One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. National Institutes of Health.

- L-Phenylglycinol 3182-95-4 wiki. Guidechem.

- Chiral auxiliary. Wikipedia.

- Chiral Auxiliaries. Sigma-Aldrich.

- The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis. BOC Sciences.

- L-Phenylglycinol | 20989-17-7. Biosynth.

- Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl Glycinate. Benchchem.

- Fmoc-L-amino acids. Aapptec Peptides.

- Fmoc-Phg-OH, N-Fmoc-L-phenylglycine; CAS 102410-65-1. Aapptec Peptides.

- (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.

- Synthesis and Application of C2 and C3 Symmetric (R)-Phenylglycinol-Derived Chiral Stationary Phases. PubMed.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health.

- Understanding Fmoc-Gly-Gly-Gly-Gly-OH: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD.

- Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews (RSC Publishing).

- Unusual Amino Acids. Anaspec.

- Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry. Benchchem.

- Applications of Organic Chemistry. CHEM 312 Course Material.

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.

- Fmoc-Phg-OH ≥ 98.0 HPLC 102410-65-1. Sigma-Aldrich.

- Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. National Institutes of Health.

- Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. National Institutes of Health.

- Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals.

Sources

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. guidechem.com [guidechem.com]

- 4. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

- 7. Automated Peptide Synthesizers [peptidemachines.com]

- 8. peptide.com [peptide.com]

- 9. aablocks.com [aablocks.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]

- 25. Synthesis and Application of C2 and C3 Symmetric (R)-Phenylglycinol-Derived Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-L-phenylglycinol as a Chiral Building Block: A Technical Guide for Advanced Synthesis

Abstract: This technical guide provides an in-depth exploration of Fmoc-L-phenylglycinol, a pivotal chiral building block in modern organic and medicinal chemistry. We will dissect its fundamental properties, synthesis, and multifaceted applications, with a particular focus on its role as a chiral auxiliary in asymmetric synthesis and as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic rationale to empower strategic and efficient molecular design. We will delve into its application in the stereocontrolled synthesis of complex natural products and pharmacologically active molecules, illustrating its value in accelerating drug discovery pipelines.

The Strategic Imperative of Chirality in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This structural reality dictates that the interaction between a drug molecule and its target is highly dependent on the three-dimensional arrangement of atoms. Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. The synthesis of enantiomerically pure compounds is, therefore, not an academic exercise but a critical necessity in modern drug development.[1]

The Chiral Auxiliary: A Tool for Stereochemical Control

Asymmetric synthesis aims to produce a target molecule as a single enantiomer. One of the most robust and reliable strategies to achieve this is through the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another.[1][2] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[] This approach effectively converts the challenging task of separating enantiomers into the more manageable separation of diastereomers.[2]

L-phenylglycinol, derived from the amino acid L-phenylalanine, is a powerful and versatile chiral auxiliary.[4] Its rigid phenyl group and coordinating hydroxyl and amino functionalities provide a well-defined steric environment to effectively bias the approach of reagents.

Profile of Fmoc-L-phenylglycinol

Fmoc-L-phenylglycinol is a derivative of L-phenylglycinol where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to its utility, particularly in peptide synthesis.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | [5] |

| CAS Number | 215178-44-2 | [5][6] |

| Molecular Formula | C₂₃H₂₁NO₃ | [6] |

| Molecular Weight | 359.42 g/mol | [6] |

| Appearance | White to off-white solid | |

| Stereochemistry | (S)-configuration | [7][8] |

The Fmoc Group: A Cornerstone of Modern Synthesis

The Fmoc group is a base-labile protecting group, a feature that makes it orthogonal to the acid-labile protecting groups (like Boc and tBu) often used for amino acid side chains.[9] This orthogonality is the foundation of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[10][11] The key advantages of the Fmoc group include:

-

Mild Deprotection: Removal is achieved with a mild base, typically a solution of piperidine in DMF, which preserves acid-sensitive functionalities elsewhere in the molecule.

-

Reduced Side Reactions: Fmoc deprotection does not generate the highly reactive cationic species that can cause side reactions with sensitive residues like Tryptophan or Methionine, a known issue in Boc-based strategies.[10]

-

Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like DMF, ensuring efficient coupling reactions.

Synthesis and Preparation of Fmoc-L-phenylglycinol

The preparation of Fmoc-L-phenylglycinol is a two-step process involving the synthesis of the parent amino alcohol followed by the introduction of the Fmoc protecting group.

Synthesis of L-Phenylglycinol

Enantiopure L-phenylglycinol can be synthesized from the readily available and bio-based L-phenylalanine.[4] While several chemical reduction methods exist, recent advancements have focused on artificial biocatalytic cascades, which offer high conversion rates and exceptional enantiomeric purity (>99% ee) under mild conditions.[4] These enzymatic systems provide a more sustainable and efficient route compared to traditional chemical methods.[4]

Protocol: Fmoc Protection of L-Phenylglycinol

This protocol describes a standard procedure for the N-terminal protection of L-phenylglycinol. The causality behind this choice is the high reactivity of Fmoc-OSu with primary amines and the ease of purification of the final product.

Materials:

-

L-Phenylglycinol

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: Dissolve L-Phenylglycinol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The bicarbonate base is crucial as it deprotonates the ammonium salt of the amino alcohol (if present) and neutralizes the acid byproduct of the reaction, driving the equilibrium towards the product.

-

Addition of Fmoc Reagent: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise at room temperature. Using a slight excess of the Fmoc reagent ensures complete consumption of the starting amino alcohol.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, dilute the mixture with deionized water and extract three times with ethyl acetate. The desired product is more soluble in the organic phase, while inorganic salts remain in the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally brine. The acid wash removes any unreacted base, and the brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Fmoc-L-phenylglycinol.

Applications in Asymmetric Synthesis

The primary role of Fmoc-L-phenylglycinol in this context is as a precursor to chiral auxiliaries. The Fmoc group is typically removed to free the amine, which is then incorporated into a substrate. Phenylglycinol-derived scaffolds have been instrumental in the enantioselective synthesis of numerous natural products, particularly alkaloids.[12][13][14]

A Scaffold for Complex Alkaloid Synthesis

The research group of Amat has extensively demonstrated the power of phenylglycinol-derived lactams in the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids.[13][14][15] Starting from a common phenylglycinol-derived oxazolopiperidone lactam, they have developed synthetic routes to a wide array of complex targets, including:

The phenylglycinol auxiliary rigidly controls the stereochemistry during key alkylation and cyclization steps, after which it is cleaved to reveal the enantiopure alkaloid core.[14]

General Workflow of Phenylglycinol-Mediated Synthesis

The strategic use of a phenylglycinol-derived auxiliary follows a logical and validated workflow. The temporary incorporation of the chiral moiety allows for diastereoselective transformations, which are often more facile to control and separate than enantioselective ones.

Caption: General workflow for chiral auxiliary-mediated synthesis.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-L-phenylglycinol functions as a non-proteinogenic amino acid building block.[5][16] Its incorporation into peptide sequences is a key strategy in drug development to introduce conformational constraints, enhance metabolic stability, or improve binding affinity to a target receptor.[16]

The Fmoc Deprotection Workflow

The iterative cycle of SPPS involves two key steps: coupling the next Fmoc-protected amino acid and deprotecting the N-terminal Fmoc group to allow for the subsequent coupling. The deprotection step is critical for the success of the synthesis.[17]

Mechanism of Fmoc Deprotection: The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[17][18]

-

A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.

-

This is followed by a β-elimination, which releases the free amine of the peptide and dibenzofulvene (DBF).

-

The highly reactive DBF is immediately trapped by the amine base to form a stable adduct, driving the reaction to completion.[17]

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Detailed Protocol: Standard Fmoc Deprotection in SPPS

This protocol is a self-validating system; successful deprotection is confirmed in the subsequent monitoring step before proceeding, ensuring the integrity of the final peptide.

Materials:

-

Fmoc-peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[19][20]

-

DMF for washing

-

Reaction vessel for SPPS (e.g., fritted syringe)

Procedure:

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 15-30 minutes. This is essential to ensure that all reactive sites within the resin beads are accessible to the reagents.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[18]

-

Agitation: Agitate the resin slurry for 1-3 minutes at room temperature.[18] This initial, short treatment removes the bulk of the Fmoc groups.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.

-

Agitation: Agitate the slurry for 5-10 minutes at room temperature to ensure complete removal of any remaining Fmoc groups.[19]

-

Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with several portions of DMF (e.g., 5 x 10 mL/g resin) to remove all traces of piperidine and the piperidine-DBF adduct. Residual base can interfere with the subsequent coupling step.[19]

-

Confirmation: Before proceeding to the next coupling step, perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, which validates the successful deprotection.[18]

Monitoring Fmoc Deprotection

Quantitative monitoring can be achieved by collecting the filtrate from the deprotection steps and measuring the UV absorbance of the piperidine-DBF adduct, which has a characteristic maximum at ~301 nm.[18] This allows for the calculation of the amount of Fmoc group cleaved, which can be used to assess the efficiency of each step in the synthesis.[18]

Case Studies in Drug Development

The utility of phenylglycinol as a chiral building block is best illustrated through its successful application in the synthesis of biologically active molecules.

-

Synthesis of Lepadins: The enantioselective synthesis of the marine alkaloids lepadins A-D was achieved using an (R)-phenylglycinol-derived tricyclic lactam.[12] This key intermediate allowed for the crucial stereochemical control required to assemble the complex cis-decahydroquinoline core of the natural products.[12]

-

Dopaminergic Agents: Optically pure benzyltetrahydroisoquinolines (BTHIQs), which are potent dopaminergic agents, were prepared stereoselectively using (R)- and (S)-phenylglycinol as chiral auxiliaries.[21] The auxiliary directed the reduction of an isoquinolinium salt. Subsequent removal of the phenylglycinol group yielded the target enantiomers. Biological evaluation showed that the (1S)-enantiomers bound to D1 and D2 dopamine receptors with 5-15 times higher affinity than their (1R)-counterparts, highlighting the critical importance of stereochemistry for pharmacological activity.[21]

Conclusion and Future Outlook

Fmoc-L-phenylglycinol and its parent compound, L-phenylglycinol, are more than just reagents; they are strategic tools for imparting stereochemical control in complex molecular architectures. As a chiral auxiliary, phenylglycinol provides a reliable and field-proven method for the asymmetric synthesis of natural products and pharmaceutical intermediates. In its Fmoc-protected form, it serves as a valuable non-canonical amino acid for modifying peptides to enhance their therapeutic properties. The continued development of novel synthetic methodologies leveraging these building blocks will undoubtedly continue to accelerate the discovery and development of new, stereochemically defined therapeutics.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

Comins, D. L., & Fulp, A. B. (2006). Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam. The Journal of organic chemistry, 71(25), 9237–9242. [Link]

-

Amat, M., Pérez, M., Llor, N., Escolano, C., Molins, E., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of organic chemistry, 68(5), 1919–1928. [Link]

-

Reddit. (2016). Can someone explain to me what are chiral auxiliaries?. [Link]

-

Amat, M., Pérez, M., & Bosch, J. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications, 6(4), 515-524. [Link]

-

J&K Scientific LLC. Fmoc-L-phenylglycinol | 215178-44-2. [Link]

-

Esteve, C., et al. (2001). Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of medicinal chemistry, 44(9), 1473–1481. [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

-

ResearchGate. Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam | Request PDF. [Link]

-

The Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]

-

Echeverría, C., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 22(10), 1593. [Link]

-

Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]

-

Wang, R. (2001). Application of modified amino acid as a chiral building block in asymmetric synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(12), 1146-1149. [Link]

- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

AA Blocks. 215178-44-2 | MFCD01317845 | Fmoc-L-Phenylglycinol. [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]

-

Aapptec Peptides. L-Phenylglycinol [20989-17-7]. [Link]

-

Chen, R. R., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. AMB Express, 11(1), 22. [Link]

-

Terada, M. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. aablocks.com [aablocks.com]

- 7. biosynth.com [biosynth.com]

- 8. peptide.com [peptide.com]

- 9. Automated Peptide Synthesizers [peptidemachines.com]